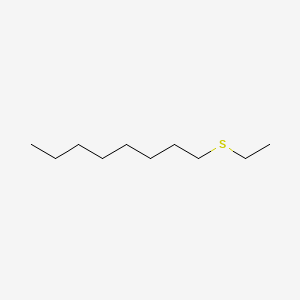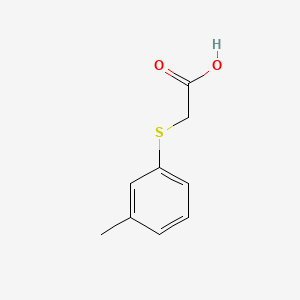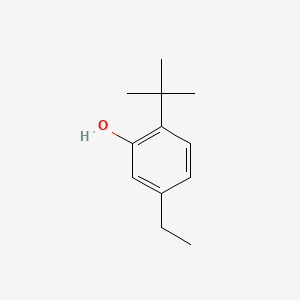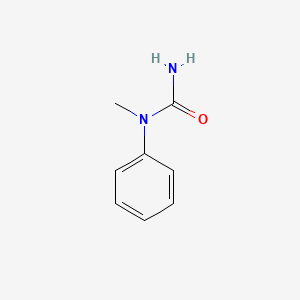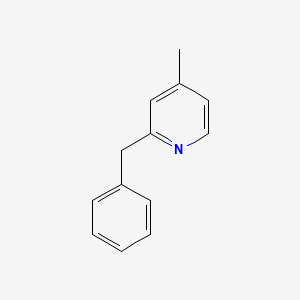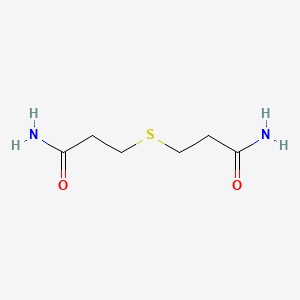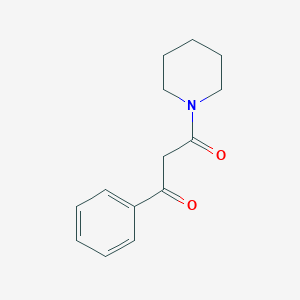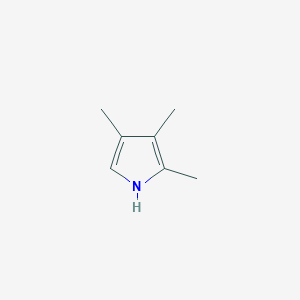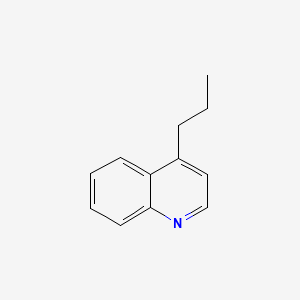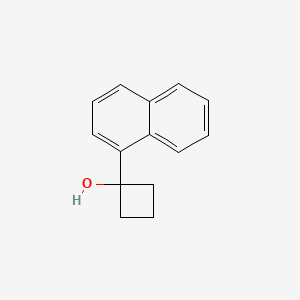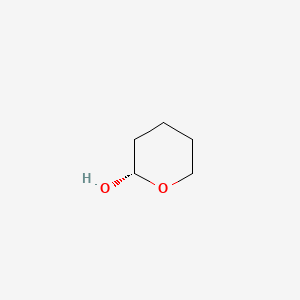
Oxanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxanol is an organic compound that belongs to the class of tetrahydropyrans. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by a six-membered ring containing five carbon atoms and one oxygen atom, with a hydroxyl group attached to the second carbon atom. The (S) designation indicates the specific stereochemistry of the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxanol can be synthesized through several methods. One common approach involves the reduction of 2H-pyran-2-one using a chiral catalyst to ensure the desired stereochemistry. Another method includes the asymmetric hydrogenation of 2H-pyran-2-one using a rhodium-based catalyst. The reaction conditions typically involve the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, this compound can be produced through large-scale asymmetric hydrogenation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and high yield. The use of chiral ligands and catalysts is crucial to achieve the desired enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be further reduced to form tetrahydropyran.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation, and amines for amination.
Major Products Formed
Oxidation: Formation of 2H-pyran-2-one or 2H-pyran-2-aldehyde.
Reduction: Formation of tetrahydropyran.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
Oxanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mecanismo De Acción
The mechanism of action of Oxanol involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl group plays a crucial role in forming hydrogen bonds with the target enzyme, stabilizing the inhibitor-enzyme complex.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2H-pyran-2-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
2H-pyran-2-aldehyde: Contains an aldehyde group, making it more reactive towards nucleophiles.
Uniqueness
Oxanol is unique due to its chiral nature and the presence of a hydroxyl group, which imparts specific reactivity and biological activity
Propiedades
Número CAS |
56573-79-6 |
|---|---|
Fórmula molecular |
C5H10O2 |
Peso molecular |
102.13 g/mol |
Nombre IUPAC |
(2S)-oxan-2-ol |
InChI |
InChI=1S/C5H10O2/c6-5-3-1-2-4-7-5/h5-6H,1-4H2/t5-/m0/s1 |
Clave InChI |
CELWCAITJAEQNL-YFKPBYRVSA-N |
SMILES isomérico |
C1CCO[C@@H](C1)O |
SMILES |
C1CCOC(C1)O |
SMILES canónico |
C1CCOC(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


